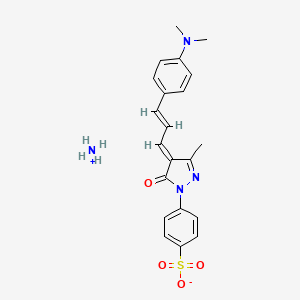![molecular formula C14H13N3O2 B12896740 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 63803-96-3](/img/structure/B12896740.png)
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features an imidazo[1,2-c]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 2,4-pentanedione, followed by cyclization with formamide under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-c]pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one stands out due to its imidazo[1,2-c]pyrimidine core, which imparts unique biological activity and chemical reactivity. Compared to similar compounds, it offers a versatile scaffold for the development of new therapeutic agents and materials.
Properties
CAS No. |
63803-96-3 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C14H13N3O2/c1-16-8-7-13-15-12(9-17(13)14(16)18)10-3-5-11(19-2)6-4-10/h3-9H,1-2H3 |
InChI Key |
REYAYFDCYANOKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=NC(=CN2C1=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)



![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)

![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)


![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)




